1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine
Overview
Description
Preparation Methods
The synthesis of 1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the 2,5-Dichloro-4-methoxyphenylsulfonyl chloride: This intermediate is prepared by reacting 2,5-dichloro-4-methoxybenzenesulfonyl chloride with appropriate reagents under controlled conditions.
Reaction with 3-methylpiperidine: The intermediate is then reacted with 3-methylpiperidine in the presence of a base to form the final product, this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of specific molecular targets, such as Opsin 4/melanopsin, which is involved in the progression of non-small cell lung cancer.
Cancer Research: The compound has shown promise in inhibiting the growth of lung cancer cells and patient-derived xenograft tumors in mice.
Biological Studies: It is used to study the effects of inhibiting specific signaling pathways in various biological systems.
Mechanism of Action
The mechanism of action of 1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine involves its interaction with molecular targets such as Opsin 4/melanopsin. By binding to this target, the compound inhibits the PKC/BRAF/MEK/ERK signaling pathway, which is crucial for the growth and survival of lung cancer cells . This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine can be compared with other similar compounds, such as:
Sulfonamide Derivatives: These compounds also contain the sulfonyl group and have various biological activities.
Piperidine Derivatives: Compounds with the piperidine ring structure are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific molecular target and its potential as a therapeutic agent for lung cancer .
Properties
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-9-4-3-5-16(8-9)20(17,18)13-7-10(14)12(19-2)6-11(13)15/h6-7,9H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLGMUCLDQNFND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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